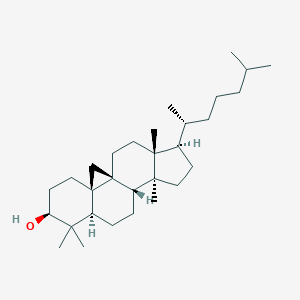

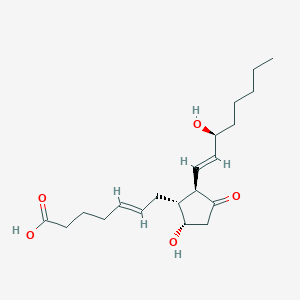

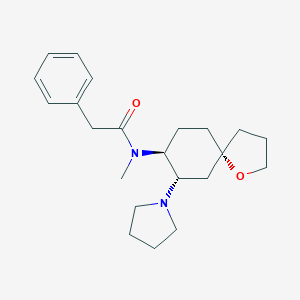

![molecular formula C31H42O17 B210156 methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate CAS No. 39011-92-2](/img/structure/B210156.png)

methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nuezhenide is an iridoid glycoside isolated from various plant species, including Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz. It is traditionally used in Chinese medicine for its ability to clear away heat and toxic materials. Nuezhenide exhibits a range of biological activities, including anti-tumor, antioxidant, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Nuezhenide, also known as Nuzhenide, is an iridoid glycoside that primarily targets the NF-κB pathway . This pathway plays a crucial role in regulating immune responses, making it a key target in the treatment of inflammatory conditions .

Mode of Action

Nuezhenide interacts with its targets by suppressing the expression of phosphorylated proteins like IKKα/β, IκBα, and p65 . These proteins are involved in the activation of the NF-κB pathway, so their suppression leads to a decrease in inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Nuezhenide is the NF-κB pathway . By suppressing the expression of key proteins in this pathway, Nuezhenide inhibits the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6 . This results in downstream effects that reduce inflammation.

Pharmacokinetics

A study on a similar compound, specnuezhenide, suggests that gut microbiota may play a role in the metabolism and pharmacokinetics of these types of compounds

Result of Action

The molecular and cellular effects of Nuezhenide’s action include a reduction in the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6 . It also inhibits the levels of ROS, NO, and Ca2+ in LPS-stimulated RAW264.7 cells . Furthermore, Nuezhenide suppresses LPS-induced NF-B/p65 translocation from the cytoplasm into the nucleus .

Action Environment

Given that it is used as a traditional chinese medicine for clearing away heat and toxic materials , it is possible that environmental factors such as temperature and toxins could influence its action, efficacy, and stability

Biochemical Analysis

Biochemical Properties

Nuezhenide plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as IKKα/β and IκBα, leading to the suppression of their phosphorylation . Additionally, Nuezhenide interacts with the NF-κB pathway, inhibiting the translocation of NF-κB/p65 from the cytoplasm to the nucleus . These interactions result in the reduction of inflammatory cytokines such as TNF-α and IL-6 .

Cellular Effects

Nuezhenide exerts notable effects on various cell types and cellular processes. In LPS-stimulated RAW264.7 cells, Nuezhenide reduces the release of inflammatory cytokines and inhibits the levels of reactive oxygen species (ROS), nitric oxide (NO), and calcium ions (Ca2+) . It also reverses the loss of mitochondrial membrane potential (MMP) induced by LPS . These effects suggest that Nuezhenide plays a crucial role in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Nuezhenide involves its ability to inhibit the NF-κB pathway. By suppressing the phosphorylation of IKKα/β and IκBα, Nuezhenide prevents the activation and nuclear translocation of NF-κB/p65 . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and other inflammatory mediators . Additionally, Nuezhenide’s antioxidative properties are attributed to its ability to reduce ROS levels and maintain mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nuezhenide have been observed to change over time. Studies have shown that Nuezhenide maintains its stability and continues to exert anti-inflammatory and antioxidative effects over extended periods . Long-term exposure to Nuezhenide in vitro has demonstrated sustained inhibition of inflammatory cytokine release and preservation of mitochondrial function

Dosage Effects in Animal Models

The effects of Nuezhenide vary with different dosages in animal models. At lower doses, Nuezhenide exhibits significant anti-inflammatory and antioxidative effects without noticeable toxicity . At higher doses, some adverse effects such as cytotoxicity have been observed . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

Nuezhenide is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as IKKα/β and IκBα, influencing the NF-κB pathway . Additionally, Nuezhenide affects the levels of ROS, NO, and Ca2+, which are critical mediators of cellular metabolism and signaling . These interactions highlight the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, Nuezhenide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its interactions with biomolecules such as NF-κB/p65, which guide its translocation to the nucleus . These interactions ensure that Nuezhenide reaches its target sites to exert its biological effects.

Subcellular Localization

Nuezhenide’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . Its localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments . This precise localization is essential for Nuezhenide to effectively modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nuezhenide typically involves the extraction from natural sources such as the fruits of Ligustrum lucidum Ait. The extraction process includes solvent extraction using methanol or ethanol, followed by purification steps such as column chromatography .

Industrial Production Methods

Industrial production of nuezhenide involves large-scale extraction from plant materials. The process includes drying the plant material, grinding it into a fine powder, and then using solvents like methanol or ethanol for extraction. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain pure nuezhenide .

Chemical Reactions Analysis

Types of Reactions

Nuezhenide undergoes various chemical reactions, including:

Oxidation: Nuezhenide can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds in nuezhenide.

Substitution: Substitution reactions can occur at the glycosidic moiety, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in the reactions of nuezhenide include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of nuezhenide include various oxidized and reduced derivatives, which may exhibit different biological activities compared to the parent compound .

Scientific Research Applications

Chemistry: Nuezhenide is used as a starting material for the synthesis of various bioactive compounds.

Biology: It is studied for its effects on cellular processes, including its anti-inflammatory and antioxidant properties.

Medicine: Nuezhenide has shown potential in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.

Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties

Comparison with Similar Compounds

Nuezhenide is structurally related to other secoiridoid compounds, such as:

Oleuropein: Found in olive leaves and known for its antioxidant properties.

Ligustroside: Another secoiridoid with similar biological activities.

Salidroside: A phenyl ethanoid with antioxidant and anti-inflammatory properties.

Compared to these compounds, nuezhenide is unique due to its specific molecular structure and its potent anti-inflammatory effects through the NF-κB pathway .

Properties

CAS No. |

39011-92-2 |

|---|---|

Molecular Formula |

C31H42O17 |

Molecular Weight |

686.7 g/mol |

IUPAC Name |

methyl (5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3+/t17?,19-,20-,22-,23-,24+,25+,26-,27-,29+,30-,31+/m1/s1 |

InChI Key |

STKUCSFEBXPTAY-YTECAPLWSA-N |

SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |

Isomeric SMILES |

C/C=C\1/[C@@H](OC=C(C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |

Appearance |

Powder |

Synonyms |

nuezhenide specnuezhenide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

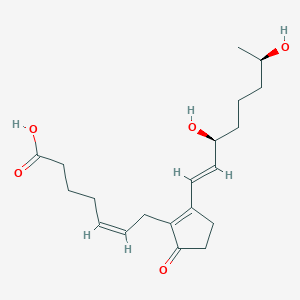

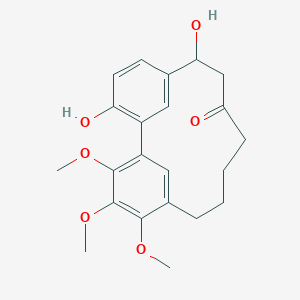

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)